Rociletinib - 1374640-70-6

Rociletinib

Catalog Number: EVT-287243
CAS Number: 1374640-70-6
Molecular Formula: C27H28F3N7O3
Molecular Weight: 555.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rociletinib (CO-1686) is a small molecule tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth factor receptor (EGFR). [] It was designed to inhibit EGFR with activating mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation, while sparing wild-type EGFR. [, , ] This selectivity makes it particularly relevant in cancer research, especially for non-small cell lung cancer (NSCLC) driven by EGFR mutations. []

Synthesis Analysis

One innovative method for synthesizing Rociletinib involves using 2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-4-chloro-5-(trifluoromethyl)pyrimidine (chemical compound VII) as a key intermediate. [] This method increases the target product proportion compared to isomer byproducts, achieving a ratio higher than 4:1. [] This improved selectivity simplifies the refining and purification processes, which are challenging in existing synthesis methods due to multiple byproducts. [] The method is simple, reproducible, cost-effective, and environmentally friendly, making it suitable for industrial production. [] With this method, high-purity Rociletinib can be prepared with a total yield of 60%-65%. []

Mechanism of Action

Rociletinib acts as an irreversible inhibitor of mutant EGFR, including the T790M resistance mutation, by covalently binding to the ATP-binding pocket of the EGFR kinase domain. [, , , , ] Its design spares wild-type EGFR signaling, minimizing the typical adverse events associated with broader EGFR inhibition. [, ]

Physical and Chemical Properties Analysis

Rociletinib has been primarily studied in the context of NSCLC research. Its application revolves around understanding its effectiveness against EGFR-mutant NSCLC, particularly those harboring the T790M resistance mutation. [, , , , , , ]

Applications
  • In vivo and in vitro models: Rociletinib has demonstrated activity in preclinical models of EGFR-mutant NSCLC, both with and without the T790M mutation. [, , , , , ] These models have been crucial in studying its effectiveness, resistance mechanisms, and potential for combination therapies.
  • Investigating Resistance Mechanisms: Research has focused on understanding how resistance to Rociletinib develops. Studies have identified various mechanisms, including EGFR C797S mutation, MET amplification, NTRK1 fusions, and mutations in RAS/RAF signaling pathway genes. [] These findings are essential for developing strategies to overcome resistance and improve treatment outcomes.
  • Exploring Combination Therapies: Given the emergence of resistance, research is exploring combining Rociletinib with other agents. Studies suggest potential synergistic effects with c-Met inhibitors like tepotinib to overcome double resistance mediated by both T790M mutation and c-Met amplification. [] Similarly, combinations with miR-34a mimics have shown promise in preclinical studies. []
  • Developing Imaging Agents: Radiolabeled analogs of Rociletinib, such as [125I]ICO1686, are being explored as potential imaging agents for detecting EGFR L858R/T790M mutations in NSCLC. [] These imaging agents could improve patient selection for EGFR-targeted therapies.

M502

Compound Description: M502 is a key metabolite of Rociletinib generated via amide hydrolysis. In vitro studies reveal that M502 exhibits greater potency against Insulin Receptor (INSR) and Insulin-like Growth Factor 1 Receptor (IGF1R) compared to Rociletinib itself []. Studies in rats demonstrate that M502 administration causes significant increases in both post-prandial glucose and insulin excursion [].

Relevance: M502, as a metabolite of Rociletinib, offers important insights into the drug's metabolic pathway and potential off-target effects. The metabolite's enhanced activity against INSR and IGF1R is suggested to be a contributing factor to the hyperglycemia observed in patients undergoing Rociletinib treatment []. This highlights the importance of investigating metabolite activity profiles alongside parent compounds in drug development.

M544

Compound Description: M544 is a metabolite of Rociletinib formed through the acetylation of M502 []. Compared to Rociletinib and M502, M544 displays similar or reduced potency against INSR and IGF1R [].

Relevance: As a downstream metabolite of Rociletinib, M544 provides further insight into the drug's metabolic fate. Although M544 demonstrates less potent activity against INSR and IGF1R compared to M502, its presence in plasma warrants further investigation into its potential contribution to the overall pharmacological and toxicological profile of Rociletinib [].

M460

Compound Description: M460 represents another metabolite of Rociletinib formed through an alternative amide hydrolysis pathway []. In contrast to M502, M460 exhibits relatively lower levels in humans compared to preclinical species [].

Relevance: M460 contributes to understanding the complex metabolic profile of Rociletinib. Despite its lower exposure levels in humans, the metabolite's activity against INSR and IGF1R highlights the importance of comprehensive metabolite profiling in assessing potential off-target effects and understanding interspecies differences in drug metabolism [].

Osimertinib

Compound Description: Osimertinib, also known as AZD9291, is a third-generation, irreversible EGFR-TKI that exhibits selectivity for EGFR harboring sensitizing mutations (e.g., L858R, del19) and the T790M resistance mutation [, , , ]. Studies demonstrate potent antitumor activity of Osimertinib in preclinical models of EGFR-mutant NSCLC, including brain metastases []. Notably, Osimertinib shows superior blood-brain barrier penetration compared to Rociletinib, Gefitinib, and Afatinib in preclinical models [].

Relevance: Osimertinib serves as a crucial comparator to Rociletinib due to its similar target profile and clinical application in EGFR-mutant NSCLC, particularly in cases with acquired T790M-mediated resistance []. While both agents effectively target T790M, differences in their pharmacokinetic properties, including brain penetration, highlight the importance of considering individual drug characteristics in patient selection and treatment strategies [].

Gefitinib

Compound Description: Gefitinib is a first-generation, reversible EGFR-TKI widely employed in the treatment of EGFR-mutant NSCLC [, ]. This drug effectively inhibits EGFR harboring sensitizing mutations such as L858R and del19, but it shows limited efficacy against the T790M resistance mutation [, ].

Relevance: Gefitinib represents an earlier treatment option for EGFR-mutant NSCLC compared to Rociletinib. The emergence of acquired resistance to Gefitinib, often driven by the T790M mutation, highlights the need for next-generation inhibitors like Rociletinib that can overcome this resistance mechanism and provide clinical benefit to patients who have progressed on first-line therapy [, ].

Erlotinib

Compound Description: Erlotinib, similar to Gefitinib, belongs to the first-generation class of reversible EGFR-TKIs utilized in EGFR-mutant NSCLC [, ]. This drug exhibits efficacy against EGFR harboring sensitizing mutations but is ineffective against the T790M-mediated resistance mechanism [, ].

Relevance: As another first-line treatment option for EGFR-mutant NSCLC, Erlotinib's shared susceptibility to the T790M resistance mechanism emphasizes the need for more effective therapies like Rociletinib in managing acquired resistance [, ]. Comparative studies between Erlotinib and Rociletinib in preclinical models help elucidate the advantages of third-generation inhibitors in overcoming acquired resistance [].

Afatinib

Compound Description: Afatinib is classified as a second-generation, irreversible EGFR-TKI, demonstrating activity against both EGFR sensitizing mutations and the T790M resistance mutation, although its efficacy against T790M is lower compared to third-generation inhibitors [, ].

Relevance: Afatinib represents an improvement over first-generation EGFR-TKIs due to its ability to target T790M, albeit with less potency compared to Rociletinib [, ]. Preclinical studies utilizing Afatinib-resistant cell lines, which often acquire the T790M mutation, provide valuable models for investigating mechanisms of resistance and exploring the efficacy of third-generation EGFR-TKIs such as Rociletinib [].

Crizotinib

Compound Description: Crizotinib is a potent inhibitor of the c-MET receptor tyrosine kinase, frequently employed in the treatment of NSCLC harboring MET gene alterations [].

Relevance: Preclinical data suggest that combining Crizotinib with Rociletinib can effectively combat acquired resistance to Rociletinib mediated by MET amplification and c-MET pathway activation []. This finding highlights the potential for combination therapies in overcoming resistance mechanisms and improving clinical outcomes in patients with EGFR-mutant NSCLC.

Properties

CAS Number

1374640-70-6

Product Name

Rociletinib

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C27H28F3N7O3

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35)

InChI Key

HUFOZJXAKZVRNJ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CO1686; CO-1686; CO 1686; AVL301; AVL 301; AVL-301; CNX419; CNX 419; CNX-419; Rociletinib.

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.